![molecular formula C19H17FN2O4 B2722022 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049444-37-2](/img/structure/B2722022.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

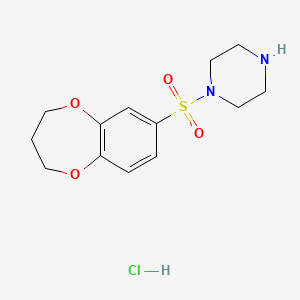

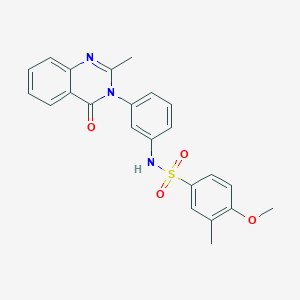

Description

The compound is an oxalamide derivative with a benzo[d][1,3]dioxol-5-yl group and a (1-(4-fluorophenyl)cyclopropyl)methyl group. Oxalamides are a class of compounds that contain a C(=O)NHC(=O) functional group. They are used in various fields such as medicine and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide functional group, the benzo[d][1,3]dioxol-5-yl group, and the (1-(4-fluorophenyl)cyclopropyl)methyl group. The presence of these groups would likely influence the physical and chemical properties of the compound .Chemical Reactions Analysis

Oxalamides can undergo various chemical reactions, including hydrolysis to form amines and oxalic acid. The presence of the benzo[d][1,3]dioxol-5-yl group and the (1-(4-fluorophenyl)cyclopropyl)methyl group may influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxalamide functional group, the benzo[d][1,3]dioxol-5-yl group, and the (1-(4-fluorophenyl)cyclopropyl)methyl group. These groups could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications

Pharmacological Applications

Compounds with complex structures such as N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide often attract attention in drug discovery and development due to their potential for therapeutic activity. For example, derivatives of benzothiazole have shown potent and selective antitumor properties, with specific interest in their mechanism of action, including DNA adduct formation in sensitive tumor cells and selective inhibition of certain P450 cytochrome enzymes, indicating a pathway for anticancer activity (Leong et al., 2003; Tan et al., 2011).

Material Science Applications

In the field of material science, compounds with similar structures have been explored for their potential in creating novel polymers with specific optical properties, such as photoinduced birefringence, indicating applications in reversible optical storage technologies (Meng et al., 1996). This suggests a wide range of potential applications for similarly structured compounds in developing new materials with unique optical properties.

Chemical Synthesis and Characterization

The synthesis and characterization of compounds like this compound are crucial for understanding their biological and physical properties. Studies often focus on novel synthetic routes, structural analysis, and the exploration of their biological activities (Ahmed et al., 2016). This includes the development of prodrugs or derivatives with enhanced biological activity or specificity for certain biological targets.

Future Directions

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c20-13-3-1-12(2-4-13)19(7-8-19)10-21-17(23)18(24)22-14-5-6-15-16(9-14)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHZWERMJHPNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)

![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)

![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)

![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)

![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)